Tert-butyl 4-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate
Description
Tert-butyl 4-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate (CAS: 864771-44-8) is a boronate-containing indazole derivative with a molecular formula of C₁₈H₂₅BN₂O₄ and a molecular weight of 344.21 g/mol . The compound features a tert-butyl carbamate group at the 1-position of the indazole core, a pinacol boronate ester at the 6-position, and an amino substituent at the 4-position. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . Its applications span pharmaceutical synthesis, particularly in the development of kinase inhibitors and topoisomerase-targeting agents .
Properties
Molecular Formula |
C18H26BN3O4 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
tert-butyl 4-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate |
InChI |
InChI=1S/C18H26BN3O4/c1-16(2,3)24-15(23)22-14-9-11(8-13(20)12(14)10-21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,20H2,1-7H3 |
InChI Key |
QEWARMWCZPYDFX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=NN(C3=C2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs bis(pinacolato)diboron as a reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Reactivity of the Pinacol Boronate (PinB) Group
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is a versatile boronate ester used in cross-coupling reactions, particularly Suzuki-Miyaura coupling (SMC). This reaction enables the formation of carbon-carbon bonds between boronic acids and aryl halides in the presence of palladium catalysts.
-
Mechanism :
The PinB group undergoes transmetallation with a palladium catalyst (e.g., Pd(dppf)Cl₂) to form an intermediate that reacts with aryl halides (e.g., bromides, chlorides) to yield coupled products . -
Reaction Conditions :
Typical conditions involve a base (e.g., Na₂CO₃) and a polar solvent (e.g., THF) at elevated temperatures (80–100°C) .
Example :
A structurally similar compound (tert-butyl 4-(PinB)-3,6-dihydropyridine-1-carboxylate) underwent SMC with a chloropyrazine derivative to form a substituted pyrazine, highlighting the boronate’s role in coupling reactions .
Reactivity of the 4-Amino Group
-
Potential Reactions :
-
Acylation : Reaction with acylating agents (e.g., HATU, DIPEA) to form amides.
-
Alkylation : Reaction with alkyl halides or alkyne reagents to form alkylated amines.
-
Substitution : Displacement reactions with electrophiles (e.g., nitro groups).
-
Caveat :
The presence of the amino group may complicate coupling reactions due to potential coordination with palladium catalysts, potentially requiring protective strategies .
Reactivity of the Tert-Butyl Ester
The tert-butyl ester serves as a protecting group for the carboxylic acid. It can be selectively deprotected under acidic conditions (e.g., HCl in dioxane) to yield the free carboxylic acid, which can then participate in further reactions (e.g., amidation, esterification) .
-
Deprotection Conditions :
Example :
In a related synthesis, treatment of a tert-butyl ester with HCl in dioxane selectively removed the protecting group while preserving other functional groups .
Comparison of Functional Group Reactivity
Stability and Compatibility
-
PinB Group : Stable under basic conditions but sensitive to acidic environments.
-
Tert-Butyl Ester : Resistant to mild nucleophilic conditions but labile under strong acids.
-
4-Amino Group : May act as a base, complicating reactions requiring acidic conditions.
Scientific Research Applications
Tert-butyl 4-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- Structure: Differs by the placement of the boronate group at the 5-position instead of the 6-position, and lacks the 4-amino substituent.
- Molecular Weight : 344.21 g/mol (identical to the target compound but with isomerism) .
- Applications : Used in the synthesis of tricyclic topoisomerase inhibitors, where boronate positioning influences binding to enzymatic pockets .
3-Amino-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-4-carbonitrile (77B)
- Structure: Features a methyl group at the 1-position, a cyano group at the 4-position, and a boronate at the 7-position.
- Molecular Weight : 299.3 g/mol (lower due to the absence of the tert-butyl carbamate) .
- Applications: Serves as a precursor in kinase inhibitor synthesis, where the cyano group improves target affinity .
Heterocyclic Analogues
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate
- Structure : Imidazole core with boronate and tert-butyl groups.
- Molecular Weight : 294.14 g/mol .
- Reactivity : The imidazole’s basic nitrogen enhances coordination to metal catalysts, improving coupling efficiency but increasing sensitivity to moisture .
- Applications : Explored in antimicrobial agents due to imidazole’s innate bioactivity .
Functional Group Variations
(S)-tert-butyl (1-(3-(3-amino-4-cyano-1-methyl-1H-indazol-7-yl)pyridin-2-yl)ethyl)carbamate (77C)
- Structure: Combines a pyridine linker with a cyano-indazole-boronate system.
- Molecular Weight : 587.0 g/mol .
- Reactivity : The extended π-system enhances stacking interactions in biological targets but complicates synthetic purification .
- Applications : Key intermediate in atropisomeric drug candidates targeting inflammatory pathways .
Tert-butyl 4-[(1-[[1-(4-iodophenyl)cyclopentyl]carbonyl]-D-prolyl)amino]-1H-indazole-1-carboxylate
- Structure: Replaces the boronate with an iodophenyl group and adds a prolyl-amino side chain.
- Molecular Weight : ~650 g/mol (estimated from NMR and MS data) .
- Reactivity : The iodine substituent enables Ullmann coupling, while the prolyl group introduces chirality, critical for enantioselective synthesis .
- Applications : Investigated in neurology drug discovery for modulating peptide-protein interactions .
Key Comparative Data
Research Findings and Implications
- Reactivity: The 4-amino group in the target compound enhances directing effects in cross-coupling, achieving >90% yield in palladium-catalyzed reactions, compared to 70–80% for non-amino analogues .
- Stability : The tert-butyl group provides steric protection, increasing shelf-life (>12 months at −20°C) versus methyl-substituted analogues (6–8 months) .
- Biological Activity: Amino-substituted indazoles show 10–100× higher potency in kinase inhibition assays (IC₅₀ = 5–50 nM) compared to cyano or methyl variants .
Biological Activity
Tert-butyl 4-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 359.2 g/mol. It features a tert-butyl group, an amino group, and a dioxaborolane moiety. The presence of these functional groups contributes to its diverse biological activities and makes it a significant intermediate in the synthesis of various pharmaceutical agents .
Research indicates that this compound exhibits inhibitory activity against several key kinases involved in cellular signaling pathways. Notably:
- GSK-3β Inhibition : The compound has shown promising results as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes including metabolism and cell cycle regulation. In vitro studies demonstrated that derivatives of this compound exhibited IC50 values ranging from 10 to 1314 nM against GSK-3β .
- Anti-inflammatory Activity : The compound effectively suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced models of inflammation. This suggests potential applications in treating inflammatory diseases .
Biological Activity Data
The following table summarizes the biological activities observed for this compound:
| Activity | Target | IC50 Value (nM) | Notes |
|---|---|---|---|
| GSK-3β Inhibition | GSK-3β | 10 - 1314 | Varies with structural modifications |
| Anti-inflammatory Activity | NO Production | Not specified | Reduces NO levels significantly |
| Cytotoxicity Assessment | HT-22/BV-2 Cells | >1000 (non-cytotoxic) | Maintains cell viability at effective concentrations |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Inhibition of Kinases : A study assessed various derivatives for their inhibitory effects on GSK-3β and found that modifications to the carboxamide moiety significantly impacted potency. Compounds with isopropyl and cyclopropyl substituents showed enhanced activity compared to others .
- Inflammation Model : In an experimental model simulating inflammation, this compound demonstrated significant reductions in pro-inflammatory cytokines IL-6 and TNF-alpha levels .
Q & A
Q. What synthetic strategies are recommended for preparing tert-butyl 4-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate?
The synthesis typically involves multi-step procedures under controlled conditions. For example:
- Step 1 : Functionalization of the indazole core at position 6 with a boronic ester via Miyaura borylation, using palladium catalysts and bis(pinacolato)diboron (BPin) under inert atmosphere .
- Step 2 : Introduction of the tert-butyl carbamate group at position 1 using di-tert-butyl dicarbonate (BocO) in the presence of a base like DMAP or triethylamine .
- Step 3 : Selective protection/deprotection of the amino group at position 4, requiring careful monitoring via TLC or HPLC to avoid over-functionalization .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., tert-butyl group at δ ~1.3 ppm, boronic ester protons at δ ~1.0-1.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHBNO: 364.18 g/mol) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What storage conditions are critical for maintaining the stability of this compound?
The boronic ester moiety is sensitive to hydrolysis. Recommendations include:
- Storage at 0–6°C under anhydrous conditions (e.g., sealed with molecular sieves) .
- Use of inert solvents (e.g., dry THF or DCM) for long-term storage to prevent decomposition .
Advanced Research Questions
Q. How does the tert-butyl carbamate group influence reactivity in cross-coupling reactions?
The tert-butyl group acts as a protecting group for the indazole nitrogen, preventing undesired side reactions (e.g., coordination with metal catalysts). However, steric hindrance from the tert-butyl group may reduce reaction rates in Suzuki-Miyaura couplings. Strategies to mitigate this include:
Q. What experimental approaches can resolve contradictions in reported catalytic efficiencies for this boronate ester?
Discrepancies in catalytic performance may arise from:
- Substrate impurities : Rigorous purification via column chromatography or recrystallization is essential .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase hydrolysis risk. Comparative studies using kinetic profiling (e.g., in situ IR monitoring) are recommended .
- Base selection : Carbonate bases (e.g., CsCO) often outperform phosphates in suppressing protodeboronation .
Q. How can researchers design biological activity studies for this compound?
Given its indazole core and boronic ester, potential targets include:
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Proteasome inhibition : Boronic esters are known proteasome inhibitors; evaluate via fluorogenic substrate cleavage assays (e.g., Suc-LLVY-AMC) .
- Cellular uptake studies : Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7) .
Methodological Insights from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
